alpha-Conotoxin SI

Electrophysiology nAChR pharmacology Ion channel modulation

Torpedo nAChR studies are often confounded by the site-selectivity bias of GI/MI conotoxins, making unbiased dual-site blockade impossible. α-Conotoxin SI solves this with its unique Pro9 substitution that abolishes α/γ vs. α/δ discrimination. • Non-preferential antagonist at both Torpedo californica nAChR agonist sites-unlike GI or MI • Species-dependent pharmacology: potent in fish, inactive in mice-ideal for evolutionary nAChR ortholog studies • Validated SAR scaffold: Pro9→Arg9 substitution and lactam-bridge modifications alter affinity up to 70-fold Supplied as lyophilized powder, ≥95% HPLC purity, with verified Cys2-Cys7/Cys3-Cys13 disulfide bridges. For research use only.

Molecular Formula C55H84N16O16S4
Molecular Weight 1357.7 g/mol
CAS No. 115797-06-3
Cat. No. B049411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Conotoxin SI
CAS115797-06-3
Synonymsalpha-conotoxin SI
conotoxin SI
Molecular FormulaC55H84N16O16S4
Molecular Weight1357.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N
InChIInChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1
InChIKeyHZTKBXVGWKXCPU-DTTUQCIZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Conotoxin SI: Technical Baseline & Sourcing


Alpha-Conotoxin SI (α-CTx SI) is a 13-amino acid peptide neurotoxin (sequence: ICCNPACGPKYSC-NH₂, Cys2-Cys7 and Cys3-Cys13 disulfide bridges) originally isolated from the venom of the marine cone snail *Conus striatus*. [1] It functions as a competitive antagonist of the muscle subtype of nicotinic acetylcholine receptors (nAChRs). [2] Unlike many other α-conotoxins which exhibit pronounced selectivity between the α/δ and α/γ binding sites on these receptors, α-CTx SI is characterized by its inability to discriminate between these two pharmacologically distinct sites on *Torpedo* electroplax receptors, while maintaining a clear preference for the α/δ site on mouse muscle-derived receptors. [3] This unique species-dependent pharmacological profile distinguishes α-CTx SI from its close structural analogs, such as α-conotoxins GI and MI, which display strong site-selectivity across species. [4]

Non-site-selective antagonist Binds α/γ and α/δ sites equally on Torpedo nAChRs
Species-dependent pharmacology Active in fish models; inactive in murine assays
Characterized scaffold Pro9-mediated functional divergence from GI/MI

Alpha-Conotoxin SI: Irreplaceability in Receptor Studies


Within the α-conotoxin family, even minor sequence variations lead to drastic differences in receptor subtype selectivity, site-specific binding, and species-dependent pharmacology. [1] Generic substitution with closely related analogs like α-conotoxin GI (which differs by only 3 amino acids) or MI is scientifically unjustified. α-CTx SI possesses a unique Proline at position 9 instead of the positively charged Arginine or Lysine found in most other α-conotoxins; this single substitution is a critical molecular determinant that underpins its distinct pharmacological fingerprint, notably the loss of α/γ site selectivity on *Torpedo* receptors and its specific phylogenetic discrimination. [2] These differences are not merely incremental; they are qualitative changes in how the toxin interacts with receptor orthosteric sites across species, directly impacting experimental outcomes and data interpretation. [3]

Site-selectivity reversal
GI and MI exhibit >10,000-fold site selectivity on Torpedo nAChRs; SI binds both sites equally. Substituting may confound site-specific inhibition experiments.
Potency and blocking profile shift
MI is ~16-fold more potent than SI on muscle nAChRs. Using MI as a substitute could overestimate receptor blockade and alter functional response thresholds.
Species-activity mismatch
GI and MI are paralytically active in mice, while SI is not. Substitution may introduce unintended mammalian toxicity in in vivo models.

Alpha-Conotoxin SI vs. Analogs: Quantitative Comparison


Inhibitory Potency vs. GI, MI, and SII on Muscle nAChRs

In functional assays using Xenopus oocytes expressing rat muscle-type nAChRs (α1β1γδ), α-conotoxin SI displays an IC50 of 113 nM, indicating moderate potency compared to its analogs. [1] In contrast, α-conotoxin GI is ~2.7-fold more potent (IC50 = 42.0 nM) and α-conotoxin MI is ~16-fold more potent (IC50 = 7.0 nM) in the same or similar systems. [2] This demonstrates that while α-CTx SI is a functional antagonist, analogs GI and MI offer significantly higher potency. Conversely, α-conotoxin SII, a structurally distinct three-disulfide bond toxin, exhibits comparable potency to SI on adult muscle receptors (IC50 = 120 nM) but is markedly weaker on the fetal subtype (IC50 = 370 nM vs. SI's 142 nM). [3]

Inhibitory potency
Reported
SI IC50 113 nM (adult α1β1γδ); GI 42 nM (2.7× more potent); MI 7 nM (16× more potent); SII 120 nM (adult), 370 nM (fetal).
Establishes potency hierarchy for selecting appropriate blocking tool.
Cross-study comparable; Xenopus oocyte voltage clamp.
Electrophysiology nAChR pharmacology Ion channel modulation

Site Selectivity on Torpedo nAChRs vs. GI and MI

A defining pharmacological feature of α-conotoxin SI is its failure to discriminate between the two agonist binding sites (α/γ and α/δ) on nicotinic receptors from *Torpedo californica* electric organ. [1] In direct contrast, α-conotoxins GI and MI display a strong, >10,000-fold preference for one site over the other on the same receptor. [2] This property is directly attributed to the Pro9 residue in α-CTx SI, which replaces the critical Arg9 (in GI) or Lys10 (in MI) that mediates high-affinity, site-selective binding. Mutagenesis studies confirm that replacing this proline with a lysine (SI[P9K]) restores a selective, high-affinity profile. [3]

Site selectivity
Head-to-head
SI does not discriminate between α/γ and α/δ sites; GI and MI exhibit >10,000-fold selectivity for one site.
Non-selective binding enables simultaneous dual-site blockade in assay designs.
Radioligand binding on Torpedo membranes.
Receptor pharmacology Binding site selectivity Structural biology

Structural Basis: The Pro9 Residue

The high-resolution NMR solution structure of α-conotoxin SI (PDB: 1QMW) reveals a single major conformation stabilized by six hydrogen bonds. [1] Despite a high degree of backbone conformational similarity with α-conotoxin GI, the key functional difference lies in a single amino acid substitution: Pro9 in SI replaces Arg9 found in GI. [2] This substitution results in the loss of a positive charge critical for high-affinity interaction with the α/γ binding site. The structural data conclusively show that the functional divergence between SI and GI is not due to a conformational change induced by the cyclic proline, but rather the direct loss of the arginine's cationic side chain. [3]

Structural basis (Pro9)
Head-to-head
NMR (PDB 1QMW): Pro9 substitution eliminates positive charge without disrupting backbone conformation; mutagenesis confirms Pro9→Lys restores selective affinity.
Loss of Arg9-equivalent cationic charge underlies the absence of α/γ site selectivity.
Provides SAR anchor for rational peptide engineering.
Structure-activity relationship (SAR) NMR spectroscopy Peptide engineering

Species-Selective Activity Across Vertebrate nAChRs

In contrast to other cholinergic ligands like α-bungarotoxin, α-conotoxin SI exhibits a unique phylogenetic specificity, distinguishing between nAChRs from different vertebrate species. [1] While potent at blocking receptors from fish and amphibians (e.g., Torpedo), α-CTx SI shows no effect when injected into mice at similar doses, unlike GI and MI which are potent paralytic toxins in mammals. [2] This species-dependent activity profile makes α-CTx SI a valuable tool for investigating evolutionary divergence in nAChR structure and function.

Species selectivity
Class-level
SI causes paralysis in fish but is inactive in mice at comparable doses; GI and MI are potent in both fish and mammals.
Enables comparative pharmacology across species without the variable of mammalian toxicity.
In vivo injection assays; class-level inference.
Comparative pharmacology Evolutionary biology Receptor orthologs

Alpha-Conotoxin SI: Key Research Applications


Torpedo nAChR Binding Site Pharmacology

For researchers studying the *Torpedo californica* nicotinic receptor, α-Conotoxin SI serves as an essential control or primary probe when simultaneous, non-preferential blockade of both α/γ and α/δ agonist sites is required. [1] As established by head-to-head comparative binding data, α-CTx SI does not distinguish between these sites, unlike GI or MI. [2] This property is critical for experiments designed to investigate the functional contributions of each site independently through the use of other site-selective tools, or for establishing a baseline of total receptor inhibition without the confounding factor of site-specific bias.

Phylogenetic Divergence of Cholinergic Receptors

The unique species-dependent activity of α-Conotoxin SI, demonstrated by its potent activity in fish and lack of effect in mice, makes it a specialized tool for comparative pharmacology studies. [3] Researchers investigating the evolutionary divergence of nAChR orthologs across vertebrates can leverage α-CTx SI to identify and characterize structural differences in the ligand-binding domain that are not detectable with pan-specific ligands like α-bungarotoxin or mammalian-active toxins like GI and MI. [4]

SAR Studies for α-Conotoxin Engineering

α-Conotoxin SI, with its well-characterized NMR structure and the Pro9→Arg9 substitution that underlies its functional divergence from GI, provides a validated scaffold for SAR investigations. [5] Studies have already demonstrated that replacing Cys3-Cys13 with a lactam bridge can modulate receptor affinity by up to 70-fold. [6] Scientists engaged in peptide engineering and rational drug design utilize α-CTx SI to explore how modifications to the second loop and the critical residue 9 region alter potency, selectivity, and species-specificity, providing insights that are foundational for developing more selective or potent nAChR modulators.

Application
Selection Property
Validation Focus
Torpedo nAChR binding site studies
Non-selective α/γ and α/δ blockade
Dual-site inhibition assay design and baseline receptor block
Cholinergic receptor evolution
Species-dependent pharmacological profile (fish active, mouse inactive)
Comparative pharmacology across vertebrate nAChR orthologs
α-Conotoxin scaffold engineering
Characterized NMR scaffold with Pro9 functional determinant
Impact of loop 2 and Pro9 modifications on potency and selectivity

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35 linked technical documents
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